

Imiglitazar (TAK-559): A Technical Guide to its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Imiglitazar*

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Introduction

Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPAR α) and gamma (PPAR γ), developed for the potential treatment of type 2 diabetes mellitus. As a member of the glitazar class of drugs, its mechanism of action centers on the activation of these nuclear receptors, which play crucial roles in regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of **Imiglitazar**'s chemical structure, physicochemical properties, and its biological activity, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Properties

Imiglitazar is a synthetic oxyiminoalkanoic acid derivative. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	(2E)-3-{4-[[{4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methoxy)methyl}phenyl]methyl]oxy}phenyl}-2-methylprop-2-enoic acid
Synonyms	TAK-559
Molecular Formula	C28H26N2O5
Molecular Weight	470.52 g/mol
CAS Number	250601-04-8
SMILES	<chem>CC(OC(C1=CC=CC=C1)=N2)=C2COC(C=C3)=CC=C3CO/N=C(CCC(O)=O)/C4=CC=CC=C4</chem>
Appearance	Solid powder
Solubility	Soluble in DMSO

Table 1: Chemical and physical properties of **Imiglitar** (TAK-559).

Biological Activity and Mechanism of Action

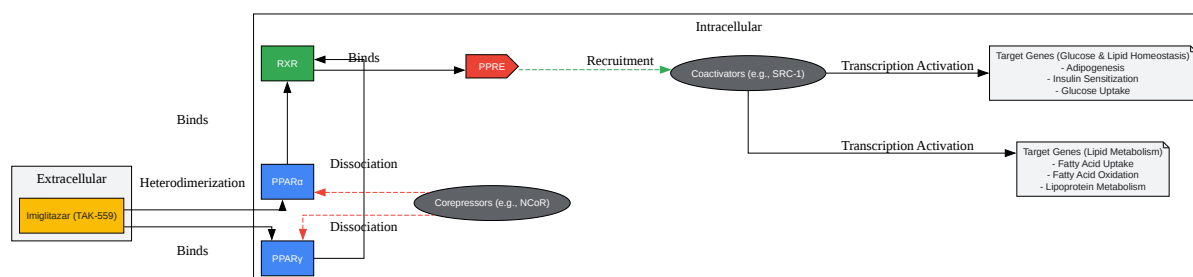
Imiglitar functions as a dual agonist for human PPAR α and PPAR γ 1, with potent activity on both receptors. This dual agonism allows it to address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand such as **Imiglitar**, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Signaling Pathway

The binding of **Imiglitazar** to PPAR α and PPAR γ initiates a cascade of molecular events leading to the regulation of target genes involved in glucose and lipid metabolism.



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Figure 1: **Imiglitazar** Signaling Pathway. **Imiglitazar** activates PPAR α and PPAR γ , leading to the transcription of genes involved in metabolic regulation.

In Vitro Potency

The potency of **Imiglitazar** has been determined through in vitro assays, demonstrating its high affinity for both PPAR subtypes.

Target	EC50 (nM)	Assay Type
Human PPAR α	67	Cell-based luciferase reporter assay
Human PPAR γ 1	31	Cell-based luciferase reporter assay

Table 2: In vitro potency of **Imiglitazar** (TAK-559) on human PPAR subtypes.[1]

Experimental Protocols

The characterization of **Imiglitazar**'s biological activity relies on a series of well-defined experimental protocols.

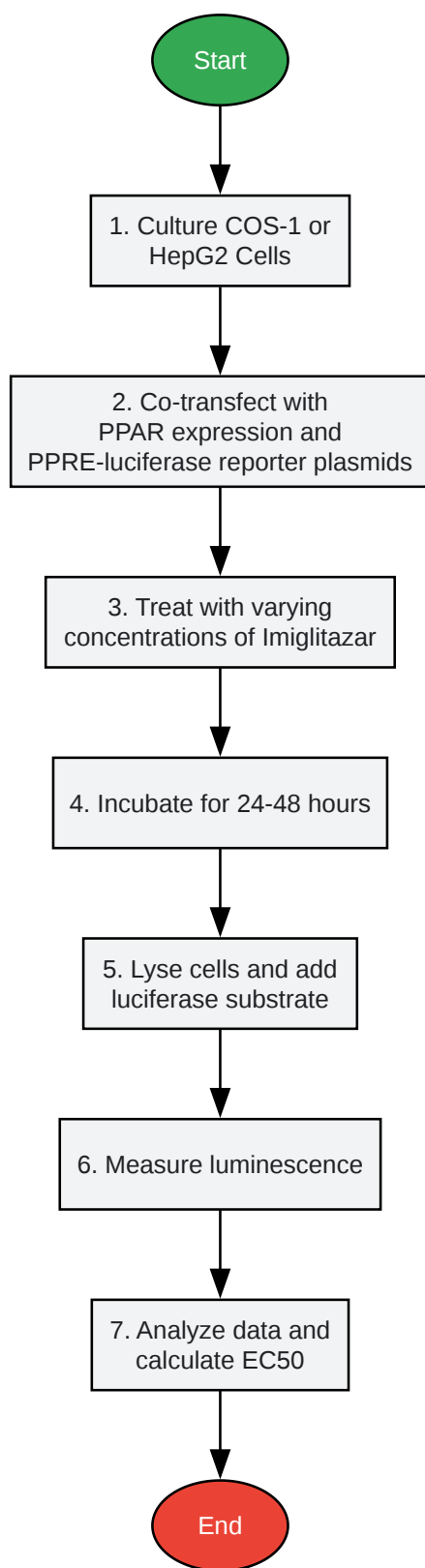
Cell-Based Luciferase Reporter Assay

This assay is used to determine the functional potency of **Imiglitazar** as a PPAR agonist.

Objective: To measure the activation of PPAR α and PPAR γ by **Imiglitazar** in a cellular context.

Methodology:

- Cell Culture: COS-1 or HepG2 cells are cultured in appropriate media.
- Transfection: Cells are co-transfected with two plasmids:
 - An expression plasmid for the full-length human PPAR α or PPAR γ 1.
 - A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
- Treatment: Transfected cells are treated with varying concentrations of **Imiglitazar** or a reference agonist (e.g., rosiglitazone for PPAR γ).
- Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.
- Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer following the addition of a luciferase substrate.
- Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.



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Figure 2: Workflow for the cell-based luciferase reporter assay.

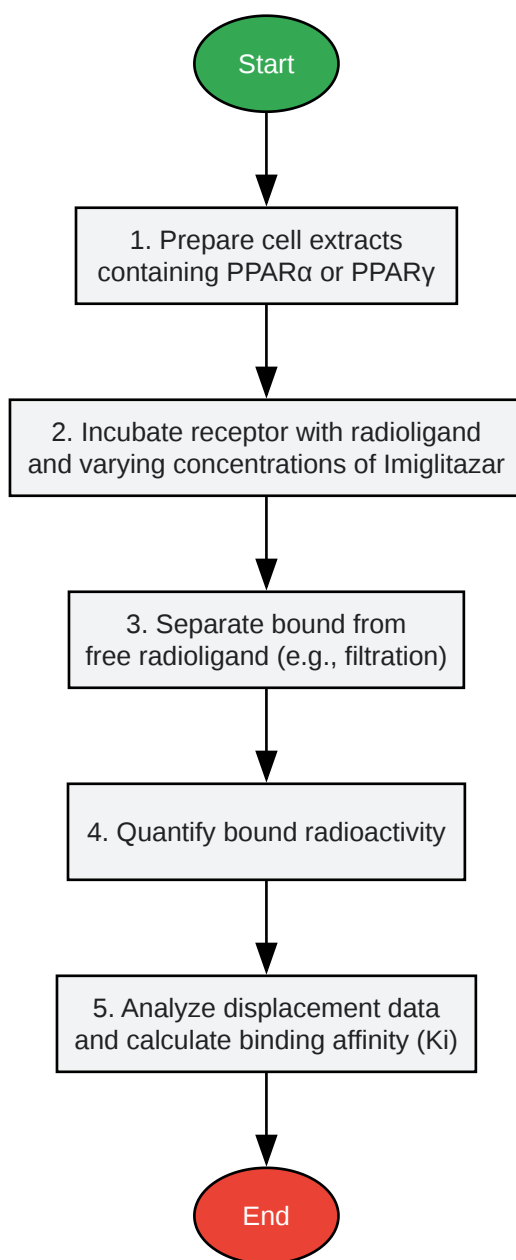
Competition-Binding Assay

This assay is employed to demonstrate the direct binding of **Imiglitazar** to the PPARs.

Objective: To determine if **Imiglitazar** directly interacts with the ligand-binding domain of PPAR α and PPAR γ .

Methodology:

- Preparation of Receptor: Cell extracts containing the human PPAR α or PPAR γ protein are prepared.
- Radioligand: A known radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPAR γ) is used.
- Competition: The cell extracts are incubated with the radioligand in the presence of increasing concentrations of unlabeled **Imiglitazar**.
- Separation: The bound and free radioligand are separated using a method such as filtration.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The ability of **Imiglitazar** to displace the radioligand is determined, and the binding affinity (K_i) can be calculated.



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Figure 3: Workflow for the competition-binding assay.

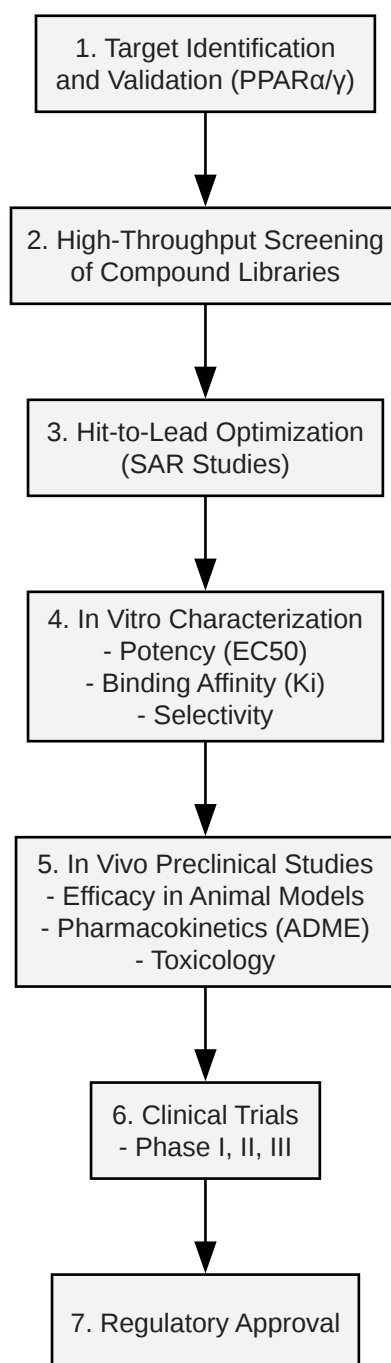
In Vivo Studies

Preclinical in vivo studies have provided evidence for the therapeutic potential of **Imiglitazar**. In a study using prediabetic rhesus monkeys, treatment with TAK-559 resulted in significant improvements in dyslipidemia and insulin resistance. Specifically, there was an elevation of circulating high-density lipoprotein (HDL) cholesterol levels, a decrease in plasma triglycerides

and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I.[1] Furthermore, hyperinsulinemia and insulin resistance were significantly corrected at higher doses.[1]

Drug Development Workflow

The development of a PPAR agonist like **Imiglitazar** typically follows a structured workflow from initial discovery to preclinical and clinical evaluation.



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Figure 4: General drug development workflow for a PPAR agonist.

Conclusion

Imiglitazar (TAK-559) is a potent dual PPAR α / γ agonist with a well-defined chemical structure and mechanism of action. Its biological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the evaluation of similar compounds targeting the PPARs. Further research and clinical development are necessary to fully elucidate its therapeutic profile and safety in humans.

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References

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